

# Ro 51 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Ro 51   |           |
| Cat. No.:            | B114327 | Get Quote |

# **In-Depth Technical Guide: Ro 51**

For Researchers, Scientists, and Drug Development Professionals

# Core Compound Details: Ro 51

**Ro 51** is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors. Its development has been a significant step in the exploration of therapeutic agents targeting pain pathways. This guide provides a comprehensive overview of its fundamental properties, experimental evaluation, and the signaling pathways it modulates.

| Property          | Value        | Reference    |
|-------------------|--------------|--------------|
| CAS Number        | 1050670-85-3 | [1][2][3][4] |
| Molecular Weight  | 474.29 g/mol | [1][2][3][4] |
| Molecular Formula | C17H23IN4O4  | [1][2]       |

## **Mechanism of Action and Signaling Pathway**

**Ro 51** exerts its effects by blocking the activation of P2X3 and P2X2/3 receptors by extracellular adenosine triphosphate (ATP). These receptors are ligand-gated ion channels predominantly expressed on sensory neurons. Upon activation by ATP, which is often released during cellular stress or injury, these channels open, leading to an influx of cations and subsequent neuronal depolarization. This signaling cascade is crucial in the transmission of



pain signals, particularly in chronic pain conditions. By inhibiting these receptors, **Ro 51** effectively reduces the hyperexcitability of sensory neurons.

The downstream signaling cascade initiated by P2X3 receptor activation involves the activation of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of ERK can subsequently lead to the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which can modulate gene expression related to neuronal plasticity and sensitization.



Click to download full resolution via product page

P2X3 Receptor Signaling Pathway and Inhibition by Ro 51.

## **Experimental Protocols**

The following are detailed methodologies for key experiments used in the characterization of **Ro 51**.

# In Vitro Antagonist Activity Assessment: FLIPR Calcium Assay

This assay is used to determine the potency of **Ro 51** in blocking ATP-induced calcium influx in cells expressing P2X3 and P2X2/3 receptors.

Cell Culture and Plating:



- Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3
  receptors are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal
  bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubated overnight at 37°C in a 5% CO<sub>2</sub> atmosphere.

### Dye Loading:

- The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- A calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit reagent) is prepared in the assay buffer.
- The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C.

## Compound Addition and Signal Detection:

- **Ro 51** is serially diluted in the assay buffer to achieve a range of final concentrations.
- The diluted Ro 51 or vehicle control is added to the wells and incubated for a specified period (e.g., 10-30 minutes) at room temperature.
- The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
- An agonist solution (e.g.,  $\alpha,\beta$ -methylene ATP) is added to the wells to stimulate the P2X3/P2X2/3 receptors.
- The fluorescence intensity is measured before and after the addition of the agonist to determine the extent of calcium influx.
- The inhibitory effect of **Ro 51** is calculated as a percentage of the response in the vehicle-treated control wells, and IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.



# In Vivo Efficacy Evaluation: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to assess the analgesic efficacy of **Ro 51** in a rodent model of persistent inflammatory pain.

#### Induction of Inflammation:

- Male Sprague-Dawley rats are acclimatized to the testing environment.
- A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.
- Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis
  in mineral oil, is injected into the plantar surface of one hind paw of the rat. This induces a
  localized and persistent inflammation.

## Drug Administration and Behavioral Testing:

- At a predetermined time after CFA injection (e.g., 24 hours or several days), when hyperalgesia (increased sensitivity to pain) is established, **Ro 51** or vehicle is administered to the animals (e.g., orally or intraperitoneally).
- At various time points after drug administration, the paw withdrawal threshold to mechanical
  or thermal stimuli is reassessed.
- The reversal of hyperalgesia by **Ro 51** is determined by comparing the post-drug paw withdrawal thresholds to the pre-drug and baseline values.





Click to download full resolution via product page

Workflow for the CFA Model of Inflammatory Pain.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ro 51 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114327#ro-51-cas-number-and-molecular-weight]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com